2-(5-Methyl-1H-indol-1-yl)acetic acid
Overview
Description
This compound belongs to the class of organic compounds known as indole-3-acetic acid derivatives . These are compounds containing an acetic acid (or a derivative) linked to the C3 carbon atom of an indole .
Synthesis Analysis
Indole derivatives are significant heterocyclic systems in natural products and drugs. They play a main role in cell biology . The synthesis of indole derivatives has attracted increasing attention in recent years due to their various biologically vital properties .Molecular Structure Analysis
The molecular formula of “2-(5-Methyl-1H-indol-1-yl)acetic acid” is C11H11NO2 . The InChI code is 1S/C11H11NO2/c1-8-2-3-10-9 (6-8)4-5-12 (10)7-11 (13)14/h2-6H,7H2,1H3, (H,13,14) .Chemical Reactions Analysis
Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Scientific Research Applications
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Pharmaceuticals and Medicine
- Indole derivatives have been found in many important synthetic drug molecules . They have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
- The methods of application or experimental procedures vary widely depending on the specific derivative and its intended use. For example, some derivatives might be used as oral medications, while others might be used topically or intravenously .
- The results or outcomes obtained also vary widely. For example, some derivatives might show promising results in preclinical or clinical trials, while others might be already approved for use in treating specific conditions .
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Chemistry and Material Science
- Indole derivatives, including “2-(5-Methyl-1H-indol-1-yl)acetic acid”, have notable applications in crystal structure analysis.
- In a study, the crystal structure of a closely related compound, (S)-2-amino-3-(1H-indol-3-yl)propanoic addate, was elucidated.
- The results of these studies can provide valuable insights into the properties of these compounds, which can in turn inform their use in various applications.
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Industry
- Indole derivatives have found application in industry as antioxidants and vulcanization accelerators .
- The methods of application or experimental procedures would depend on the specific industrial process .
- The results or outcomes obtained would be evaluated based on the effectiveness of the derivative in its intended role .
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Agriculture
- Indole derivatives are used in agriculture as plant growth hormones . For example, indole-3-acetic acid is a key plant growth hormone .
- The methods of application or experimental procedures would depend on the specific agricultural process .
- The results or outcomes obtained would be evaluated based on the effectiveness of the derivative in its intended role .
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Bioactive Aromatic Compounds
- Indole derivatives have been found in many bioactive aromatic compounds . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
- The methods of application or experimental procedures vary widely depending on the specific derivative and its intended use .
- The results or outcomes obtained also vary widely. For example, some derivatives might show promising results in preclinical or clinical trials, while others might be already approved for use in treating specific conditions .
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Synthesis of Alkaloids
- Indole derivatives are prevalent moieties present in selected alkaloids . They play a main role in cell biology .
- The methods of application or experimental procedures would depend on the specific alkaloid synthesis process .
- The results of these studies can provide valuable insights into the properties of these compounds, which can in turn inform their use in various applications .
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Antiviral Activity
- Indole derivatives have shown potential as antiviral agents . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
- The methods of application or experimental procedures would depend on the specific antiviral process .
- The results or outcomes obtained would be evaluated based on the effectiveness of the derivative in its intended role .
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Anti-inflammatory Activity
- Indole derivatives possess anti-inflammatory activities . They have been used in the treatment of various inflammatory disorders .
- The methods of application or experimental procedures would depend on the specific anti-inflammatory process .
- The results or outcomes obtained would be evaluated based on the effectiveness of the derivative in its intended role .
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Anticancer Activity
- Indole derivatives have shown potential as anticancer agents . They have been used in the treatment of various types of cancer .
- The methods of application or experimental procedures would depend on the specific anticancer process .
- The results or outcomes obtained would be evaluated based on the effectiveness of the derivative in its intended role .
Future Directions
properties
IUPAC Name |
2-(5-methylindol-1-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-8-2-3-10-9(6-8)4-5-12(10)7-11(13)14/h2-6H,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFVFNWEWVMCFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methyl-1H-indol-1-yl)acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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